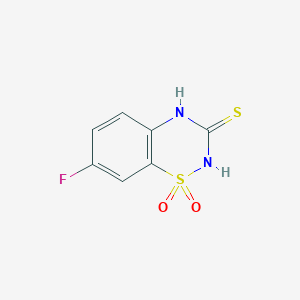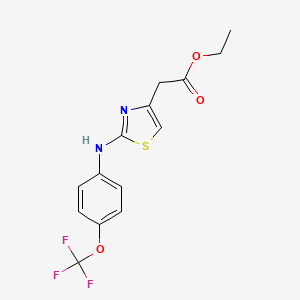![molecular formula C22H27N5O4 B2600658 ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 847036-78-6](/img/no-structure.png)
ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
This compound serves as a key intermediate in the synthesis and transformation of various heterocyclic compounds. For example, it has been utilized in the synthesis of pyrimidinones, quinolizinones, and pyranones through reactions with ambident nucleophiles. These reactions are crucial for developing compounds with potential pharmacological activities (Bevk et al., 2001).
Antiviral Research
Derivatives of this compound have been explored for their antiviral properties, particularly against the human immunodeficiency virus (HIV). The synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one has shown potential in inhibiting the reproduction of HIV-1 in vitro (Novikov et al., 2004).
Chemoenzymatic Synthesis
In the field of chemoenzymatic synthesis, this compound has been used in the creation of inhibitors for the HMG-CoA reductase enzyme, showcasing its utility in the development of cholesterol-lowering agents. Additionally, it has played a role in synthesizing natural products like the styryl lactone cryptomoscatone E1, demonstrating its versatility in synthetic organic chemistry (Ramesh et al., 2017).
Antimicrobial Activity
Research has also focused on synthesizing new derivatives with antimicrobial properties. For instance, a series of pyridines, pyrimidinones, and oxazinones were synthesized using related compounds as starting materials, revealing significant antibacterial and antifungal activities (Hossan et al., 2012).
Anticancer Agents
Furthermore, novel pyrazolopyrimidines derivatives have been developed as potential anticancer and anti-5-lipoxygenase agents, indicating the compound's contribution to cancer research and therapy (Rahmouni et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. This intermediate is then reacted with guanidine to form ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium methoxide to form ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate with guanidine in the presence of a catalyst such as acetic acid to form ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Número CAS |
847036-78-6 |
Nombre del producto |
ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Fórmula molecular |
C22H27N5O4 |
Peso molecular |
425.489 |
Nombre IUPAC |
ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C22H27N5O4/c1-6-31-17(28)12-27-20(29)18-19(24(5)22(27)30)23-21-25(10-13(2)11-26(18)21)16-8-7-14(3)15(4)9-16/h7-9,13H,6,10-12H2,1-5H3 |
Clave InChI |
DGGBKUNIGHOBNA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)C)C)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)
![2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2600579.png)
![2-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2600580.png)
![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)
![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2600589.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)

